molecular formula C11H9ClO4S B11809678 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid

3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B11809678
M. Wt: 272.70 g/mol
InChI Key: BJSBIUAWEWBQLZ-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and chlorine atoms. It is a derivative of benzo[b]thiophene, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s molecular formula is C11H9ClO4S, and it has a molecular weight of 272.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of 4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Products like 3-azido-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid.

    Oxidation Reactions: Products like 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-sulfoxide.

    Reduction Reactions: Products like 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-methanol.

Scientific Research Applications

3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The exact mechanism of action of 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the methoxy groups can affect the compound’s electronic properties and solubility.

Properties

Molecular Formula

C11H9ClO4S

Molecular Weight

272.70 g/mol

IUPAC Name

3-chloro-4,5-dimethoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H9ClO4S/c1-15-5-3-4-6-7(9(5)16-2)8(12)10(17-6)11(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

BJSBIUAWEWBQLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)SC(=C2Cl)C(=O)O)OC

Origin of Product

United States

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